N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
Overview
Description
Mechanism of Action
Target of Action
ICA-27243 is a selective activator of the neuronal M-current and KCNQ2/Q3 potassium channels . These channels are voltage-gated potassium channel subunits that underlie the neuronal M-current . Mutations in these genes can lead to a rare form of neonatal epilepsy .
Mode of Action
ICA-27243 interacts with its targets, the KCNQ2/Q3 channels, by enhancing both 86Rb+ efflux and whole-cell currents in cells expressing these channels . This interaction results in a hyperpolarizing shift of the voltage dependence of channel activation . Ica-27243 is less effective at activating kcnq4 and kcnq3/q5 .
Biochemical Pathways
The activation of KCNQ2/Q3 channels by ICA-27243 influences the neuronal M-current, a potassium current that controls neuronal excitability . This modulation of the M-current can have downstream effects on neuronal firing patterns and overall neural activity.
Result of Action
The activation of KCNQ2/Q3 channels by ICA-27243 leads to membrane potential hyperpolarization . This can suppress seizure-like activity in an ex vivo hippocampal slice model of epilepsy . In vivo, ICA-27243 has demonstrated anticonvulsant activity .
Action Environment
The efficacy and stability of ICA-27243 can be influenced by various environmental factors. For instance, the presence of M-current inhibitors can prevent the membrane potential hyperpolarization produced by ICA-27243 . .
Biochemical Analysis
Biochemical Properties
ICA-27243 is a selective, potent, and orally active KCNQ2/Q3 potassium channel opener . It has been found to be less effective at activating KCNQ4 and KCNQ3/Q5 . The compound interacts with these channels, influencing their activity and playing a role in various biochemical reactions .
Cellular Effects
ICA-27243 has been observed to produce membrane potential hyperpolarization in SH-SY5Y human neuroblastoma cells . This effect could be prevented by coadministration with the M-current inhibitors XE-911 and linopirdine . It influences cell function by modulating the activity of potassium channels, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of ICA-27243 involves its interaction with KCNQ2/Q3 potassium channels . It enhances both 86Rb+ efflux and whole-cell currents in Chinese Hamster Ovary cells stably expressing heteromultimeric KCNQ2/Q3 channels . Activation of KCNQ2/Q3 channels is associated with a hyperpolarizing shift of the voltage dependence of channel activation .
Dosage Effects in Animal Models
In animal models, ICA-27243 has demonstrated anticonvulsant activity . It was effective against maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in both rats and mice . The effects varied with different dosages, with antiseizure efficacy observed at doses significantly less than those shown to affect open-field locomotor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICA-27243 involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 3,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of ICA-27243 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ICA-27243 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and difluoro substituents on the aromatic ring .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: While less common, ICA-27243 can undergo oxidation and reduction reactions under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid .
Scientific Research Applications
ICA-27243 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Retigabine: Another KCNQ2/Q3 activator but with a different binding site and mechanism of action.
Flupirtine: A non-opioid analgesic that also activates KCNQ channels but is less selective compared to ICA-27243.
Uniqueness
ICA-27243 is unique due to its high selectivity for KCNQ2/Q3 channels and its potent anti-epileptic properties. Unlike other similar compounds, ICA-27243 does not significantly affect other ion channels or neurotransmitter receptors, making it a promising candidate for targeted epilepsy treatment .
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGUOCFTHNGPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325457-89-4 | |
Record name | ICA-27243 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325457894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICA-27243 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU7278D853 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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